E3 Ligase Ligand-linker Conjugate 87
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Overview
Description
E3 Ligase Ligand-linker Conjugate 87 is a specialized compound used in the field of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that consist of a target-binding unit, a linker, and an E3 ligase binding moiety. The primary function of this compound is to facilitate the degradation of target proteins by recruiting E3 ubiquitin ligase, which tags the target protein for proteasomal degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 87 involves multiple steps, starting with the preparation of the E3 ligase ligand. This ligand is then connected to a linker molecule through a series of chemical reactions. Common synthetic routes include:
Amide Bond Formation: This involves the reaction of a carboxylic acid group on the ligand with an amine group on the linker, typically using coupling reagents like EDCI or HATU.
Click Chemistry: This method uses azide-alkyne cycloaddition to connect the ligand and linker, often catalyzed by copper(I) ions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: For small to medium-scale production, batch reactors are used to carry out the chemical reactions under controlled conditions.
Continuous Flow Reactors: For large-scale production, continuous flow reactors offer better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions: E3 Ligase Ligand-linker Conjugate 87 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at reactive sites on the ligand or linker.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
E3 Ligase Ligand-linker Conjugate 87 has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein function and regulation by enabling selective degradation of target proteins.
Medicine: Potential therapeutic applications in cancer treatment by targeting and degrading oncogenic proteins.
Industry: Used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of E3 Ligase Ligand-linker Conjugate 87 involves the formation of a ternary complex with the target protein and E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a crucial role in maintaining protein homeostasis .
Comparison with Similar Compounds
Cereblon Ligand-linker Conjugates: Used in PROTACs for targeted protein degradation.
Von Hippel-Lindau Ligand-linker Conjugates: Another class of E3 ligase ligands used in PROTACs.
Uniqueness: E3 Ligase Ligand-linker Conjugate 87 is unique due to its specific binding affinity and selectivity for certain E3 ligases, making it highly effective in targeted protein degradation. Its versatility in forming stable ternary complexes with various target proteins sets it apart from other similar compounds .
Properties
Molecular Formula |
C17H20N4O3 |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-(3-oxo-6-piperazin-1-yl-1H-isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C17H20N4O3/c22-15-4-3-14(16(23)19-15)21-10-11-9-12(1-2-13(11)17(21)24)20-7-5-18-6-8-20/h1-2,9,14,18H,3-8,10H2,(H,19,22,23) |
InChI Key |
YTKVMOBHMCOGHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N4CCNCC4 |
Origin of Product |
United States |
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